Cas no 201788-90-1 (10H-Phenoxazine-10-butanamine,2-chloro-N,N-diethyl-)
201788-90-1 structure
Product Name:10H-Phenoxazine-10-butanamine,2-chloro-N,N-diethyl-
Numero CAS:201788-90-1
MF:C20H26Cl2N2O
MW:381.339243412018
CID:240953
PubChem ID:16760284
Update Time:2025-04-19
10H-Phenoxazine-10-butanamine,2-chloro-N,N-diethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 10H-Phenoxazine-10-butanamine,2-chloro-N,N-diethyl-
- 10-DEBC HYDROCHLORIDE
- 4-(2-chlorophenoxazin-10-yl)-N,N-diethylbutan-1-amine,hydrochloride
- 10-[4'-(N,N-DiethylaMino)butyl]-2-chlorophenoxazinehydrochloride
- Akt Inhibitor X
- 10-[4'-(n,n-diethylamino)butyl]-2-chlorophenoxazine hydrochloride
- 4-(2-chlorophenoxazin-10-yl)-N,N-diethylbutan-1-amine;hydrochloride
- Akt Inhibitor-X
- CCG 206734
- 10-DEBC (hydrochloride)
- 10-(4'-(N-diethylamino)butyl)-2-chlorophenoxazine, HCl
- 4-(2-Chloro-10H-phenoxazin-10-yl)-N,N-diethylbutan-1-amine--hydrogen chloride (1/1)
- 10-DEBCHYDROCHLORIDE
- 4-(2-chlorophenoxazin-10-yl)-N, N-diethylbutan-1-amine;hydrochloride
- 10-[4'-(N,N-Diethylamino)butyl]-2-ch lorophenoxazine hydrochloride
- AKOS024457166
- 925681-41-0
- CS-0019892
- HY-100654
- 4-(2-chloro-10H-phenoxazin-10-yl)-N,N-diethylbutan-1-amine hydrochloride
- BIA78890
- aktX
- Akt Inhibitor (10-NCP)
- DTXSID60587887
- SCHEMBL1559590
- CCG-206734
- 201788-90-1
- AKTi-X
- DA-70662
- GLXC-03582
- CHEBI:231361
- DA-49052
- 10-NCP
-
- Inchi: 1S/C20H25ClN2O.ClH/c1-3-22(4-2)13-7-8-14-23-17-9-5-6-10-19(17)24-20-12-11-16(21)15-18(20)23;/h5-6,9-12,15H,3-4,7-8,13-14H2,1-2H3;1H
- Chiave InChI: SVKSJUIYYCQZEC-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC2=C(C=1)N(C1C=CC=CC=1O2)CCCCN(CC)CC.Cl
Proprietà calcolate
- Massa esatta: 380.14200
- Massa monoisotopica: 380.1422188g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 25
- Conta legami ruotabili: 7
- Complessità: 377
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 15.7Ų
Proprietà sperimentali
- Punto di ebollizione: 490.9°Cat760mmHg
- Punto di infiammabilità: 250.7°C
- PSA: 15.71000
- LogP: 6.57280
10H-Phenoxazine-10-butanamine,2-chloro-N,N-diethyl- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-203459-10 mg |
10-DEBC hydrochloride, |
201788-90-1 | ≥99 % | 10mg |
¥970.00 | 2023-07-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-203459A-50 mg |
10-DEBC hydrochloride, |
201788-90-1 | ≥99 % | 50mg |
¥4,122.00 | 2023-07-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-203459-10mg |
10-DEBC hydrochloride, |
201788-90-1 | ≥99 % | 10mg |
¥970.00 | 2023-09-05 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-203459A-50mg |
10-DEBC hydrochloride, |
201788-90-1 | ≥99 % | 50mg |
¥4122.00 | 2023-09-05 |
10H-Phenoxazine-10-butanamine,2-chloro-N,N-diethyl- Letteratura correlata
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
201788-90-1 (10H-Phenoxazine-10-butanamine,2-chloro-N,N-diethyl-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti